molecular formula C10H11N3 B3387480 1-Azido-1,2,3,4-tetrahydronaphthalene CAS No. 832684-26-1

1-Azido-1,2,3,4-tetrahydronaphthalene

Cat. No. B3387480
CAS RN: 832684-26-1
M. Wt: 173.21 g/mol
InChI Key: JRCCMJGRDJTQNS-UHFFFAOYSA-N
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Description

“1-Azido-1,2,3,4-tetrahydronaphthalene” is a chemical compound with the molecular formula C10H11N3 . It is also known as 1-Azido-tetralin . The compound is related to 1,2,3,4-tetrahydronaphthalene, also known as Tetralin, which has the molecular formula C10H12 .


Molecular Structure Analysis

The molecular structure of “1-Azido-1,2,3,4-tetrahydronaphthalene” can be inferred from its molecular formula, C10H11N3 . It is related to 1,2,3,4-tetrahydronaphthalene, which has a molecular weight of 132.2023 . The structure of “1-Azido-1,2,3,4-tetrahydronaphthalene” includes an azido group (-N3) attached to the tetrahydronaphthalene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydronaphthalene, a related compound, have been reported. It is a combustible liquid with a flash point of 71 °C . It may form explosive peroxides . The compound has a molecular weight of 132.20 g/mol .

Scientific Research Applications

1. Chiral Self-Assembly

1,2,3,4-Tetrahydronaphthalene molecules exhibit intriguing self-assembly properties. A study using scanning tunneling microscopy revealed that these molecules can self-assemble into two chiral structures: a close-packed herringbone structure and a porous pinwheel nanoarchitecture. This finding is significant for nanoscale material design and could have applications in nanotechnology and materials science (Silly, Ausset, & Sun, 2017).

2. Asymmetric Reformatsky Reactions

The compound (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from naphthalene, has been utilized as a chiral auxiliary in Reformatsky-type reactions. These reactions are a cornerstone in organic synthesis, used for constructing carbon-carbon bonds in an enantioselective manner (Orsini et al., 2005).

3. Synthesis of Antimicrobial Compounds

Research has demonstrated the synthesis of novel antimicrobial compounds using 1,2,3,4-tetrahydronaphthalene derivatives. These compounds have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and could be potential candidates for new antibiotics (Zheng et al., 2021).

4. Liquid-phase Oxidation Catalysis

1,2,3,4-Tetrahydronaphthalene has been studied in the context of liquid-phase oxidation catalysis. Understanding its behavior in the presence of copper(II) acetate and lithium chloride provides insights into complex oxidation processes, relevant for industrial chemistry (Imamura et al., 1976).

5. Fuel Surrogate Studies

The compound has been examined as a component in transportation fuel surrogates. Studies on the ignition delays of tetralin/air mixtures at various temperatures and pressures provide valuable data for the development of efficient and clean combustion systems (Raza et al., 2020).

6. Photoactive Labeling in Biological Membranes

1-Azido-1,2,3,4-tetrahydronaphthalene has been used in studies for photoactive covalent labeling of membrane components. This application is crucial in understanding the structure and function of biological membranes, aiding in the development of new biochemical and pharmacological tools (Klip & Gitler, 1974).

Safety and Hazards

1,2,3,4-Tetrahydronaphthalene is classified as a combustible liquid. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects . It is advised to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

1-azido-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCMJGRDJTQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632529
Record name 1-Azido-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-1,2,3,4-tetrahydronaphthalene

CAS RN

832684-26-1
Record name 1-Azido-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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